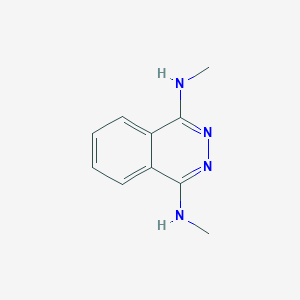

1,4-Phthalazinediamine, N1,N4-dimethyl-

Description

Contextualization of Phthalazinediamine Derivatives in Heterocyclic Chemistry

Phthalazine (B143731) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from the scientific community. longdom.org Their versatile chemical nature makes them valuable building blocks in the synthesis of more complex molecules. longdom.org The phthalazine scaffold is a key feature in numerous compounds exhibiting a wide range of biological activities, including but not limited to, anticonvulsant, cardiotonic, and antihypertensive properties. longdom.org

The introduction of amino groups, as seen in phthalazinediamines, further enhances the chemical diversity and potential utility of these compounds. The nitrogen atoms of the amino groups can act as nucleophiles, allowing for a variety of chemical modifications and the construction of larger, more complex molecular architectures. This reactivity is fundamental to their application in synthetic chemistry.

Historical Perspective on the Study of N1,N4-dimethyl-1,4-Phthalazinediamine

A detailed historical account of the specific study of N1,N4-dimethyl-1,4-Phthalazinediamine is not prominent in the available scientific literature. This suggests that the compound may be a relatively novel area of investigation or a specialized intermediate that has not been the focus of extensive, dedicated research publications.

However, the synthesis of the broader class of 1,4-disubstituted phthalazines is well-established. A common synthetic route involves the use of 1,4-dichlorophthalazine (B42487) as a starting material. longdom.org This precursor can be reacted with various nucleophiles to introduce different functional groups at the 1 and 4 positions. It is plausible that N1,N4-dimethyl-1,4-Phthalazinediamine could be synthesized via the nucleophilic substitution of 1,4-dichlorophthalazine with methylamine. This reaction would displace the chlorine atoms with methylamino groups, yielding the target compound.

| Starting Material | Reagent | Product | Reaction Type |

| 1,4-Dichlorophthalazine | Methylamine (CH3NH2) | N1,N4-dimethyl-1,4-Phthalazinediamine | Nucleophilic Aromatic Substitution |

This proposed synthesis is based on established reactivity patterns of phthalazine derivatives and represents a logical approach to obtaining the target compound.

Significance of N1,N4-dimethyl-1,4-Phthalazinediamine in Advanced Chemical Synthesis and Material Science

While specific applications for N1,N4-dimethyl-1,4-Phthalazinediamine are not explicitly detailed in current research, its structure suggests potential utility in several areas of advanced chemical synthesis and material science.

In the realm of advanced chemical synthesis , heterocyclic diamines are valuable synthons. The two amino groups of N1,N4-dimethyl-1,4-Phthalazinediamine can serve as reactive sites for building larger, more complex molecules. For instance, they could be used in the synthesis of macrocycles or polymers through condensation reactions with dicarboxylic acids or other bifunctional electrophiles.

In material science , the planar, aromatic structure of the phthalazine core, combined with the presence of nitrogen atoms, suggests potential applications in the development of novel materials. For example, phthalazine-containing polymers have been investigated for their thermal stability and optical properties. The specific substitution pattern of N1,N4-dimethyl-1,4-Phthalazinediamine could influence properties such as solubility, processability, and intermolecular interactions, making it a candidate for the design of new functional materials. The nitrogen atoms could also act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-N,4-N-dimethylphthalazine-1,4-diamine |

InChI |

InChI=1S/C10H12N4/c1-11-9-7-5-3-4-6-8(7)10(12-2)14-13-9/h3-6H,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

UKKOONBWVNTXJL-UHFFFAOYSA-N |

SMILES |

CNC1=NN=C(C2=CC=CC=C21)NC |

Canonical SMILES |

CNC1=NN=C(C2=CC=CC=C21)NC |

Origin of Product |

United States |

Synthetic Methodologies for N1,n4 Dimethyl 1,4 Phthalazinediamine

Electrochemical Synthesis of N1,N4-dimethyl-1,4-Phthalazinediamine

While direct electrochemical synthesis of N1,N4-dimethyl-1,4-Phthalazinediamine is not extensively documented in publicly available literature, the principles of electrochemical reactions on related nitrogen-containing heterocyclic compounds suggest a potential pathway. This would likely involve the reductive amination or methylation of a suitable phthalazine (B143731) precursor.

Mechanistic Pathways in Electrochemical Formation of N1,N4-dimethyl-1,4-Phthalazinediamine

A hypothetical electrochemical pathway for the formation of N1,N4-dimethyl-1,4-Phthalazinediamine could involve the reductive coupling of 1,4-dichlorophthalazine (B42487) with dimethylamine (B145610). In this scenario, the phthalazine ring would undergo a two-electron reduction at the cathode to form a reactive intermediate. This intermediate could then react with dimethylamine present in the electrolyte. A subsequent reduction and reaction cycle would lead to the displacement of the second chloride and the formation of the final product.

Alternatively, an electrochemical reductive N-methylation of 1,4-diaminophthalazine could be envisioned. This process would involve the in-situ generation of a methylating agent or the direct reductive coupling of the amino groups with a carbon source like formaldehyde, facilitated by an electric current.

Optimization of Electrochemical Synthesis Parameters for N1,N4-dimethyl-1,4-Phthalazinediamine

The optimization of an electrochemical synthesis would be critical to maximize the yield and selectivity of N1,N4-dimethyl-1,4-Phthalazinediamine. Key parameters that would require systematic investigation are outlined in the table below.

| Parameter | Potential Conditions for Optimization | Rationale |

| Cathode Material | Lead, Mercury, Glassy Carbon | High hydrogen overpotential of lead and mercury can favor the reduction of the organic substrate over hydrogen evolution. Glassy carbon offers a wide potential window. |

| Solvent/Electrolyte | Acetonitrile, DMF with a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate | Aprotic solvents are often used in organic electrochemistry to prevent protonation of intermediates. The supporting electrolyte is necessary for conductivity. |

| Precursor Concentration | 0.01 - 0.1 M | The concentration of the starting material would need to be optimized to balance reaction rate with solubility and to avoid side reactions. |

| Amine/Methylating Agent Concentration | Stoichiometric excess | An excess of dimethylamine or the methylating source would be necessary to drive the reaction towards the desired product. |

| Applied Potential/Current Density | Controlled potential or galvanostatic conditions | The applied potential or current would need to be carefully controlled to achieve the desired reduction without over-reducing the molecule or causing solvent breakdown. |

| Temperature | 25 - 60 °C | Temperature would affect reaction kinetics and the solubility of reactants. |

Yield and Purity Considerations in Electrochemical N1,N4-dimethyl-1,4-Phthalazinediamine Synthesis

The yield and purity of electrochemically synthesized N1,N4-dimethyl-1,4-Phthalazinediamine would be highly dependent on the successful optimization of the reaction parameters. Potential side reactions could include the formation of mono-substituted products (N1-methyl-1,4-phthalazinediamine), polymerization of intermediates, or solvent co-reduction. Purification of the final product would likely require chromatographic techniques to separate the desired compound from unreacted starting materials and byproducts.

Alternative Synthetic Routes to N1,N4-dimethyl-1,4-Phthalazinediamine

Conventional chemical synthesis offers more established, albeit potentially less direct, routes to N1,N4-dimethyl-1,4-Phthalazinediamine.

Conventional Chemical Synthesis Strategies for N1,N4-dimethyl-1,4-Phthalazinediamine Precursors

The primary and most versatile precursor for the synthesis of N1,N4-dimethyl-1,4-Phthalazinediamine is 1,4-dichlorophthalazine. The synthesis of this key intermediate typically begins with phthalic anhydride (B1165640).

The general synthetic sequence is as follows:

Formation of Phthalazin-1,4-dione: Phthalic anhydride is reacted with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695) or acetic acid, to yield phthalazin-1,4-dione.

Chlorination: The resulting phthalazin-1,4-dione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to produce 1,4-dichlorophthalazine. nih.gov

Another important precursor is 1,4-diaminophthalazine, which can be synthesized by the reaction of 1,4-dichlorophthalazine with ammonia (B1221849) or a protected form of ammonia.

Novel Synthetic Approaches for N1,N4-dimethyl-1,4-Phthalazinediamine

A direct and efficient approach to N1,N4-dimethyl-1,4-Phthalazinediamine involves the nucleophilic substitution of 1,4-dichlorophthalazine with dimethylamine. This reaction would typically be carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The use of a base may be necessary to neutralize the hydrochloric acid formed during the reaction.

Green Chemistry Principles in N1,N4-dimethyl-1,4-Phthalazinediamine Synthesis

The application of green chemistry principles to the synthesis of N1,N4-dimethyl-1,4-Phthalazinediamine is primarily focused on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. This involves the careful selection of solvents and catalysts to create more sustainable and environmentally friendly processes.

Solvent-Free and Environmentally Benign Routes to N1,N4-dimethyl-1,4-Phthalazinediamine

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose health risks. Consequently, the development of solvent-free or environmentally benign solvent-based routes for the synthesis of phthalazine derivatives is a key area of research.

One promising approach involves the use of one-pot, two-step processes for the conversion of starting materials like 2-acylbenzoic acids to phthalazin-1(2H)-ones, which are precursors to the phthalazine core structure. syrris.com Such methods can be designed to use safer solvents like ethanol, which is a renewable and less toxic alternative to many traditional organic solvents. nih.govnih.gov For the final N-methylation step to produce N1,N4-dimethyl-1,4-Phthalazinediamine, the use of green methylating agents such as methanol (B129727) is being explored. researchgate.netrsc.org Methanol can act as both the C1 source and a reducing agent in some catalytic systems, offering a more atom-economical and environmentally friendly methylation process. rsc.org Another innovative and green approach is the use of carbon dioxide (CO2) as a C1 source for N-methylation, which utilizes a greenhouse gas as a chemical feedstock. springernature.com

Below is a table summarizing potential environmentally benign solvent options for the synthesis of phthalazine derivatives, which could be adapted for N1,N4-dimethyl-1,4-Phthalazinediamine production.

| Solvent | Rationale for Use | Potential Application in Synthesis |

| Water | Non-toxic, non-flammable, readily available | In reactions where starting materials have sufficient water solubility. |

| Ethanol | Renewable, biodegradable, low toxicity | As a solvent for the initial cyclization to form the phthalazine ring. nih.govnih.gov |

| Methanol | Green methylating agent | As both a solvent and reagent in the final N-methylation step. researchgate.netrsc.org |

| Supercritical CO2 | Non-toxic, non-flammable, easily removable | As a reaction medium for catalytic processes. |

Chemical Reactivity and Transformation of N1,n4 Dimethyl 1,4 Phthalazinediamine

Degradation Pathways of N1,N4-dimethyl-1,4-Phthalazinediamine

The degradation of N1,N4-dimethyl-1,4-Phthalazinediamine can be anticipated to proceed through several pathways, including photochemical, thermal, and redox reactions, typical for nitrogen-containing heterocyclic and aromatic amine compounds. The stability of the phthalazine (B143731) scaffold is a key factor in its degradation profile. nih.govresearchgate.net

Photochemical Degradation of N1,N4-dimethyl-1,4-Phthalazinediamine

Specific studies detailing the photochemical degradation of N1,N4-dimethyl-1,4-Phthalazinediamine are not readily found in the reviewed literature. Generally, aromatic amines and nitrogen heterocycles are susceptible to photodegradation upon absorption of ultraviolet radiation. The process can involve the formation of excited states, leading to radical generation and subsequent reactions such as oxidation, dimerization, or ring cleavage. The presence of dimethylamino groups might influence the photochemical pathway, potentially through photo-oxidation mechanisms involving the nitrogen lone pairs.

Thermal Decomposition of N1,N4-dimethyl-1,4-Phthalazinediamine

There is a lack of specific, published data concerning the thermal decomposition profile of N1,N4-dimethyl-1,4-Phthalazinediamine, including its decomposition temperature and breakdown products. For related heterocyclic compounds, thermal decomposition typically involves the cleavage of the weakest bonds at elevated temperatures. In this molecule, the C-N bonds of the dimethylamino groups or bonds within the phthalazine ring system could be susceptible to thermal cleavage. The stability of phthalazine derivatives can be significant, with some studies on related structures like phthalazin-1-ol indicating considerable thermal stability. researchgate.net

Oxidative and Reductive Degradation of N1,N4-dimethyl-1,4-Phthalazinediamine

While specific experimental results on the oxidative and reductive degradation of N1,N4-dimethyl-1,4-Phthalazinediamine are scarce, the reactivity can be predicted based on its functional groups.

Oxidative Degradation: The dimethylamino groups are potential sites for oxidation, which could lead to the formation of N-oxides or demethylation. The aromatic phthalazine ring could also undergo oxidation, potentially leading to ring-opening, especially under strong oxidizing conditions (e.g., using permanganate, ozone, or peroxide).

Reductive Degradation: The phthalazine ring system can be susceptible to reduction. Catalytic hydrogenation or chemical reduction could potentially saturate the heterocyclic ring, leading to dihydro- or tetrahydrophthalazine derivatives. The specific products would depend on the reducing agent and reaction conditions employed. Some synthetic methods for phthalazine derivatives yield stable, unreactive products that require activation before further derivatization, suggesting a degree of inherent stability. sci-hub.se

Below is a table summarizing the anticipated degradation pathways based on general chemical principles, pending specific experimental verification.

| Degradation Type | Potential Reaction Sites | Possible Outcomes |

| Photochemical | Aromatic Ring, N-Methyl Groups | Radical formation, photo-oxidation, dimerization, ring cleavage |

| Thermal | C-N bonds, Heterocyclic Ring | Fragmentation, decomposition to smaller volatile molecules |

| Oxidative | Dimethylamino Groups, Aromatic Ring | N-oxidation, demethylation, ring hydroxylation, ring-opening |

| Reductive | Phthalazine Ring | Ring hydrogenation (dihydro- and tetrahydro- derivatives) |

Advanced Spectroscopic and Structural Characterization of N1,n4 Dimethyl 1,4 Phthalazinediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy of N1,N4-dimethyl-1,4-Phthalazinediamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis for N1,N4-dimethyl-1,4-Phthalazinediamine

A thorough search of scientific literature and spectral databases did not yield any published ¹H (proton) or ¹³C (carbon-13) NMR data for 1,4-Phthalazinediamine, N1,N4-dimethyl- . Therefore, a detailed analysis of its chemical shifts is not possible.

For a hypothetical analysis, one would expect the ¹H NMR spectrum to show signals corresponding to the aromatic protons on the phthalazine (B143731) core and the protons of the two N-methyl groups. The symmetry of the molecule would influence the number and multiplicity of these signals. Similarly, the ¹³C NMR spectrum would display distinct signals for the carbon atoms of the phthalazine rings and the methyl groups. The chemical shifts would be indicative of their electronic environments.

Without experimental data, a data table for the chemical shifts cannot be generated.

2D NMR Techniques (COSY, HMQC, HMBC) for N1,N4-dimethyl-1,4-Phthalazinediamine Structure Elucidation

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

No published studies utilizing 2D NMR techniques for the structural elucidation of 1,4-Phthalazinediamine, N1,N4-dimethyl- were found. Consequently, an analysis of its 2D NMR spectra cannot be provided.

Mass Spectrometry (MS) of N1,N4-dimethyl-1,4-Phthalazinediamine

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for N1,N4-dimethyl-1,4-Phthalazinediamine

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. There is no specific HRMS data available in the public domain for 1,4-Phthalazinediamine, N1,N4-dimethyl- .

A theoretical HRMS analysis would be expected to confirm the elemental composition of C₁₀H₁₂N₄.

A data table for HRMS findings cannot be generated due to the lack of experimental data.

Fragmentation Pathways of N1,N4-dimethyl-1,4-Phthalazinediamine in MS

The study of fragmentation patterns in mass spectrometry provides valuable clues about the structure of a molecule. Upon ionization, molecules can break apart in predictable ways, and the resulting fragment ions are detected.

There are no published mass spectra or fragmentation studies for 1,4-Phthalazinediamine, N1,N4-dimethyl- . Therefore, a discussion of its specific fragmentation pathways is not possible.

Vibrational Spectroscopy (IR, Raman) of N1,N4-dimethyl-1,4-Phthalazinediamine

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and information about its functional groups.

A search of the scientific literature did not yield any published IR or Raman spectra for 1,4-Phthalazinediamine, N1,N4-dimethyl- . As such, a detailed analysis of its vibrational modes cannot be presented.

Hypothetically, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (if any residual primary or secondary amine character exists, though the name implies tertiary amines), C-H stretching from the aromatic ring and methyl groups, C=N and C=C stretching vibrations from the phthalazine ring system, and various bending vibrations.

Due to the absence of data, a table of vibrational frequencies cannot be created.

Characteristic Vibrational Modes of N1,N4-dimethyl-1,4-Phthalazinediamine

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. For phthalazine derivatives, these spectra are analyzed to identify characteristic functional groups and to understand the electronic structure of the heterocyclic core.

In a related compound, phthalazine-1(2H)-one, a comprehensive vibrational analysis was conducted using FTIR and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations. niscpr.res.in The study identified the characteristic vibrational frequencies for the phthalazine ring and its substituents. While the exact frequencies for N1,N4-dimethyl-1,4-phthalazinediamine will differ due to the presence of the dimethylamino groups, the general regions for key vibrations can be inferred.

Key vibrational modes for phthalazine derivatives include:

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region for the aromatic protons.

N-H stretching vibrations: For unsubstituted or monosubstituted amines, these appear in the 3500-3200 cm⁻¹ range. In N1,N4-dimethyl-1,4-phthalazinediamine, the absence of N-H bonds means these bands would be absent, simplifying this region of the spectrum.

C=N and C=C stretching vibrations: The stretching vibrations of the phthalazine ring system are complex and coupled, appearing in the 1650-1400 cm⁻¹ region. These bands are sensitive to substituent effects.

C-N stretching vibrations: The stretching of the C-N bonds connecting the dimethylamino groups to the phthalazine ring would be expected in the 1350-1250 cm⁻¹ region.

Ring breathing modes: These collective vibrations of the entire ring system occur at lower frequencies and are characteristic of the heterocyclic structure.

Out-of-plane bending vibrations: These are typically found at lower wavenumbers and are indicative of the substitution pattern on the aromatic ring.

A study on tetrapyrazinoporphyrazine and its derivatives demonstrated that the replacement of hydrogen with other substituents leads to the disappearance of C-H stretching vibrations and an increase in the intensity of peaks in the 800–1300 cm⁻¹ region. mdpi.com

Table 1: Representative Vibrational Modes for Phthalazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1650 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| Ring Breathing | 1000 - 800 |

| C-H Out-of-Plane Bend | 900 - 675 |

Note: This table is a generalization based on related compounds and the exact values for N1,N4-dimethyl-1,4-Phthalazinediamine may vary.

Conformational Analysis of N1,N4-dimethyl-1,4-Phthalazinediamine via Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of a molecule. Different spatial arrangements of the dimethylamino groups relative to the phthalazine ring would result in distinct vibrational spectra. By comparing experimental spectra with those predicted by computational methods for different conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined.

For instance, in a study of 1,3-dimethyl-2-imidazolidinone, a combination of MP2 and DFT calculations with vibrational spectroscopy was used to identify the most stable "twist" conformer. researchgate.net A similar approach for N1,N4-dimethyl-1,4-phthalazinediamine would involve calculating the vibrational frequencies for potential conformers, such as those where the methyl groups are oriented in different directions relative to the phthalazine plane. The presence or absence of specific bands in the experimental FTIR and Raman spectra, particularly in the fingerprint region (1500-600 cm⁻¹), would provide evidence for the dominant conformation.

X-ray Crystallography of N1,N4-dimethyl-1,4-Phthalazinediamine and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Crystal Structure Determination of N1,N4-dimethyl-1,4-Phthalazinediamine

While the specific crystal structure of N1,N4-dimethyl-1,4-phthalazinediamine is not available, studies on other phthalazine derivatives provide a framework for what might be expected. For example, the crystal structure of several condensed phthalazines has been reported, revealing details of their molecular geometry. ias.ac.in

In a hypothetical crystal structure determination of N1,N4-dimethyl-1,4-phthalazinediamine, single crystals would be grown and irradiated with X-rays. The diffraction pattern would be analyzed to determine the unit cell dimensions and the space group. The positions of the atoms would then be refined to generate a final structural model.

Table 2: Representative Crystallographic Data for a Phthalazine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

Note: This data is representative of a substituted phthalazine and does not correspond to N1,N4-dimethyl-1,4-Phthalazinediamine.

The analysis would reveal the planarity of the phthalazine ring system and the orientation of the N1 and N4-dimethylamino substituents. The bond lengths and angles within the phthalazine core would be consistent with its aromatic character, showing partial double bond character for the C-N and C-C bonds. niscpr.res.in

Intermolecular Interactions in Solid-State N1,N4-dimethyl-1,4-Phthalazinediamine

The way molecules pack in a crystal is governed by intermolecular forces. In the case of N1,N4-dimethyl-1,4-phthalazinediamine, several types of interactions would be anticipated.

π-π Stacking: The planar, electron-rich phthalazine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align face-to-face or offset. This is a common feature in the crystal structures of aromatic and heteroaromatic compounds, including some phthalazine derivatives. ias.ac.inresearchgate.net

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the methyl C-H groups and the nitrogen atoms of the phthalazine ring of neighboring molecules could play a significant role in stabilizing the crystal lattice.

The crystal structure of other biologically active phthalazine derivatives has been shown to be stabilized by a three-dimensional network of intermolecular interactions, including hydrogen bonds and π-π stacking. researchgate.net A detailed crystallographic analysis of N1,N4-dimethyl-1,4-phthalazinediamine would map these interactions, providing a deeper understanding of its solid-state behavior.

Extensive searches were conducted to locate scholarly articles detailing:

Density Functional Theory (DFT) studies on its electronic structure.

Molecular orbital analyses, including HOMO-LUMO calculations.

Computationally predicted spectroscopic data (e.g., NMR, IR, UV-Vis).

Molecular dynamics simulations to understand its conformational landscape.

Studies on the effects of solvents on its behavior.

The search results did not yield any publications containing this specific information for N1,N4-dimethyl-1,4-Phthalazinediamine. While general computational methodologies for related classes of compounds, such as phthalazine derivatives, are available, the specific data required to populate the requested article outline for this exact compound are not present in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline due to the lack of available data.

No Publicly Available Research Found for Theoretical and Computational Studies of 1,4-Phthalazinediamine, N1,N4-dimethyl-

Following a comprehensive review of scientific databases and scholarly articles, no specific theoretical or computational studies focusing on the chemical compound 1,4-Phthalazinediamine, N1,N4-dimethyl- were identified. As a result, it is not possible to provide an article on its reactivity prediction, reaction pathway analysis, or transition state characterization as requested.

The fields of computational chemistry and theoretical analysis rely on published research to detail the reaction mechanisms and transition states of specific molecules. Without dedicated studies on 1,4-Phthalazinediamine, N1,N4-dimethyl-, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.

While computational studies, such as those employing Density Functional Theory (DFT), have been conducted on the broader class of phthalazine derivatives to investigate their electronic structures, antioxidant properties, and potential biological activities, these findings are not directly transferable to the specific, dimethylated diamine derivative requested. The strict requirement to focus solely on 1,4-Phthalazinediamine, N1,N4-dimethyl- precludes the inclusion of information on related but distinct compounds.

Therefore, the content for the specified sections cannot be generated.

Applications of N1,n4 Dimethyl 1,4 Phthalazinediamine in Advanced Materials and Catalysis

Role of N1,N4-dimethyl-1,4-Phthalazinediamine in Polymer Science

N1,N4-dimethyl-1,4-Phthalazinediamine as a Monomer or Crosslinking Agent in Polymer Synthesis

There is no available scientific literature to suggest that N1,N4-dimethyl-1,4-Phthalazinediamine has been utilized as a monomer or a crosslinking agent in the synthesis of polymers.

Applications of N1,N4-dimethyl-1,4-Phthalazinediamine in Vulcanization Processes

No research has been found that details the application of N1,N4-dimethyl-1,4-Phthalazinediamine in the vulcanization of rubber or other elastomeric materials.

Integration of N1,N4-dimethyl-1,4-Phthalazinediamine in Specialty Polymer Development

The integration of N1,N4-dimethyl-1,4-Phthalazinediamine into specialty polymers for high-performance applications is not documented in any accessible scientific reports or patents.

N1,N4-dimethyl-1,4-Phthalazinediamine in Dye and Pigment Chemistry

Chromophore Development Utilizing N1,N4-dimethyl-1,4-Phthalazinediamine for Dye Formation

There is no evidence in the scientific literature of N1,N4-dimethyl-1,4-Phthalazinediamine being used as a precursor or building block for the development of chromophores in dye synthesis.

Photophysical Properties of N1,N4-dimethyl-1,4-Phthalazinediamine-Derived Dyes

As no dyes derived from N1,N4-dimethyl-1,4-Phthalazinediamine have been reported, there is no data available on their photophysical properties, such as absorption and emission spectra, quantum yields, or fluorescence lifetimes.

Advanced Materials with Integrated N,N-Dimethyl-1,4-Phthalazinediamine Based Colorants

N,N-Dimethyl-1,4-phenylenediamine is a crucial intermediate in the synthesis of various colorants, which are then integrated into a range of materials. echemi.com Its most notable application is in the production of azo dyes and azine dyes, such as methylene (B1212753) blue. wikipedia.orgrasayanjournal.co.in These dyes are utilized in diverse industries, including textiles, plastics, and inks, for imparting vibrant and lasting color. echemi.com

The coloration properties of materials involving this diamine are often linked to its facile oxidation. When oxidized, N,N-dimethyl-1,4-phenylenediamine forms a stable, intensely colored radical cation known as Wurster's Red. wikipedia.org This property makes it a subject of interest for developing materials with tunable optical and electronic properties. The radical cation itself exhibits a deep red or violet color, and its formation can be triggered by chemical or electrochemical stimuli.

While direct integration of N,N-dimethyl-1,4-phenylenediamine as a colorant into advanced materials is not widely documented, its role as a precursor is well-established. For instance, it is a key component in some photographic developing agents, where its oxidation is part of the image-forming process. rasayanjournal.co.innih.gov Research into materials doped with its derivatives has shown potential for applications in optoelectronics and bioimaging, particularly due to the formation of luminescent species with emission in the red to near-infrared region. rsc.org

Table 1: Applications of Colorants Derived from N,N-Dimethyl-1,4-phenylenediamine

| Derived Colorant/Application | Industry | Function of the Diamine |

| Azo Dyes | Textiles, Plastics, Inks | Key intermediate for synthesis. echemi.com |

| Methylene Blue (Azine Dye) | Dyes, Medicine | Essential precursor in the multi-step synthesis. wikipedia.orgrasayanjournal.co.in |

| Photographic Developer | Photography | Acts as a developing agent through an oxidation process. rasayanjournal.co.innih.gov |

| Wurster's Red | Analytical Chemistry | Forms a colored radical cation for detection purposes. wikipedia.org |

Catalytic Applications of N,N-Dimethyl-1,4-Phthalazinediamine and Its Metal Complexes

The catalytic applications of N,N-dimethyl-1,4-phenylenediamine and its derivatives are an emerging area of research, primarily focusing on its role as a ligand that can coordinate with metal centers.

N,N-Dimethyl-1,4-Phthalazinediamine as a Ligand in Homogeneous Catalysis

Nitrogen-containing compounds, particularly diamines, are a significant class of ligands in homogeneous catalysis. researchgate.net They can form stable complexes with a variety of transition metals, influencing the activity and selectivity of the catalyst. wikipedia.org While the specific use of N,N-dimethyl-1,4-phenylenediamine as a primary ligand in widely-used homogeneous catalytic systems is not extensively reported, its structural motifs are present in more complex ligand architectures. The presence of both a primary and a tertiary amine group offers potential for creating bidentate or bridging ligands with interesting coordination chemistry. In principle, these ligands can be used in reactions such as cross-coupling, hydrogenation, and polymerization. The electronic properties of the phenylenediamine backbone can also be tuned to modulate the catalytic activity of the metal center.

Heterogeneous Catalysis Involving N,N-Dimethyl-1,4-Phthalazinediamine Derived Materials

The synthesis of N,N-dimethyl-1,4-phenylenediamine and related compounds often involves heterogeneous catalysts. For example, one synthetic route involves the reduction of N,N-dimethyl-4-nitroaniline using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com Another method describes the use of a copper oxide on carbon (CuO/C) catalyst with hydrazine (B178648) hydrate (B1144303) for the same reduction, highlighting a greener chemistry approach. google.com

Furthermore, platinum nanoparticles supported on activated carbon have been used as catalysts for the reductive alkylation of p-aminodiphenylamine to produce N-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamine, a compound structurally related to the subject diamine. nih.gov These examples show the involvement of the phenylenediamine structure in reactions facilitated by heterogeneous catalysts, primarily in its synthesis.

Table 2: Heterogeneous Catalysts in Reactions Involving Phenylenediamines

| Reaction | Phenylenediamine Derivative | Catalyst | Purpose |

| Reduction | N,N-dimethyl-4-nitroaniline | 10% Pd/C | Synthesis of N,N-dimethyl-1,4-phenylenediamine. chemicalbook.com |

| Reduction | N,N-dimethyl-4-nitroaniline | CuO/C | Synthesis of N,N-dimethyl-1,4-phenylenediamine. google.com |

| Reductive Alkylation | p-Aminodiphenylamine | Pt on activated carbon | Synthesis of N-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamine. nih.gov |

Metal-Organic Frameworks (MOFs) Incorporating N,N-Dimethyl-1,4-Phthalazinediamine Ligands

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. The phenylenediamine scaffold is a viable candidate for inclusion in MOF structures. While there are no prominent examples of MOFs constructed directly from N,N-dimethyl-1,4-phenylenediamine, more complex derivatives have been successfully used.

For instance, a MOF has been synthesized using N,N,N',N'-tetrakis(4-carboxyphenyl)-1,4-phenylenediamine as the organic linker. researchgate.net This demonstrates that the core 1,4-phenylenediamine structure can be functionalized with coordinating groups (in this case, carboxylates) to build extended porous networks. Such MOFs have shown interesting properties, including selective luminescence sensing. researchgate.net The incorporation of diamine functionalities within the pores of MOFs is also a strategy to enhance properties like CO2 capture. researchgate.net This suggests a potential, yet-to-be-explored, avenue for using N,N-dimethyl-1,4-phenylenediamine or its derivatives in the design of functional MOFs.

Supramolecular Chemistry Involving N,N-Dimethyl-1,4-Phthalazinediamine

Supramolecular chemistry focuses on the non-covalent interactions between molecules. N,N-Dimethyl-1,4-phenylenediamine and its oxidized form are excellent models for studying these weak interactions.

Design and Synthesis of Supramolecular Assemblies Featuring N,N-Dimethyl-1,4-Phthalazinediamine

The most studied aspect of the supramolecular chemistry of this compound involves its radical cation, Wurster's Red. In the solid state and in concentrated solutions, these radical cations can form dimers and larger aggregates through pancake bonding, which involves the face-to-face stacking of the planar radical species. These interactions lead to distinct spectroscopic and magnetic properties that differ from the isolated molecules.

The excited-state dynamics of Wurster's salts (the salts of the radical cation) have been investigated using ultrafast spectroscopy. unige.chnih.gov These studies reveal that the lifetime of the excited state is extremely short, on the order of femtoseconds, due to efficient internal conversion pathways. nih.gov This behavior is a hallmark of interesting photophysics governed by supramolecular interactions. Furthermore, research on related radical-pair systems has demonstrated the formation of excimers—excited-state dimers—in polymeric films and organic nanoparticles, which emit light in the red to near-infrared spectrum. rsc.org These findings open up possibilities for designing novel luminescent materials based on the supramolecular assembly of radical species derived from N,N-dimethyl-1,4-phenylenediamine.

Host-Guest Interactions of N1,N4-dimethyl-1,4-Phthalazinediamine

Information regarding the host-guest chemistry of N1,N4-dimethyl-1,4-Phthalazinediamine, including its use as a host or guest molecule, the types of non-covalent interactions it forms, and its applications in molecular recognition and sensing, is not available in the surveyed literature.

Self-Assembly Mechanisms of N1,N4-dimethyl-1,4-Phthalazinediamine Based Structures

There is no available research detailing the self-assembly mechanisms of structures based on N1,N4-dimethyl-1,4-Phthalazinediamine. This includes information on the formation of supramolecular polymers, gels, or other organized architectures, and the driving forces behind such assembly.

Due to the lack of specific data for the requested compound, no data tables or a list of compound names can be provided.

Future Directions and Emerging Research Avenues for N1,n4 Dimethyl 1,4 Phthalazinediamine

Untapped Synthetic Potential of N1,N4-dimethyl-1,4-Phthalazinediamine

The synthetic pathways to N1,N4-dimethyl-1,4-Phthalazinediamine are not well-established in the current chemical literature, presenting a prime opportunity for synthetic methodology development. Future research could focus on establishing efficient and scalable routes to this compound. One plausible approach involves the direct N-alkylation of the parent 1,4-diaminophthalazine. Various methylating agents could be explored, ranging from traditional reagents like methyl iodide to more environmentally benign alternatives like dimethyl carbonate. nih.gov A systematic investigation into reaction conditions, including solvent, temperature, and base, would be crucial for optimizing the yield and selectivity of the desired N,N'-dimethylated product over potential mono-methylated or unreacted starting material.

Another promising avenue is the construction of the phthalazine (B143731) ring system with the N,N'-dimethylamino moieties already in place. This could potentially be achieved through the condensation of a suitably substituted benzene (B151609) derivative with hydrazine (B178648) or a hydrazine equivalent. For instance, a precursor bearing ortho-formyl or -keto groups, along with the necessary dimethylamino functionalities, could be cyclized to form the phthalazine core.

The development of "green" synthetic methodologies for N1,N4-dimethyl-1,4-Phthalazinediamine is another area ripe for exploration. This could involve the use of catalytic methods, such as hydrogen-borrowing N-alkylation from methanol (B129727), or the use of flow chemistry to improve reaction efficiency and safety. digitellinc.com

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes to N1,N4-dimethyl-1,4-Phthalazinediamine

| Synthetic Approach | Key Reagents | Potential Advantages | Research Focus |

|---|---|---|---|

| Direct N-Alkylation | 1,4-Diaminophthalazine, Methylating Agent (e.g., Dimethyl Carbonate) | Potentially straightforward, utilizes a common precursor. | Optimization of selectivity, exploring green methylating agents. |

| Ring Synthesis | Substituted Benzene Precursor, Hydrazine | Allows for late-stage introduction of the phthalazine core. | Design and synthesis of appropriate precursors. |

Exploration of Novel Reactivity Patterns for N1,N4-dimethyl-1,4-Phthalazinediamine

The reactivity of N1,N4-dimethyl-1,4-Phthalazinediamine is another domain with significant untapped potential. The presence of two nucleophilic dimethylamino groups and the electron-rich phthalazine core suggests a rich and varied chemistry. Future research could investigate the following areas:

Coordination Chemistry: The two nitrogen atoms of the phthalazine ring and the two exocyclic nitrogen atoms of the dimethylamino groups make N1,N4-dimethyl-1,4-Phthalazinediamine a potentially interesting ligand for a variety of metal ions. The synthesis and characterization of its metal complexes could lead to new catalysts, imaging agents, or materials with interesting magnetic or electronic properties.

Further Functionalization: The reactivity of the aromatic ring of the phthalazine core towards electrophilic substitution could be explored. The directing effects of the dimethylamino groups would likely influence the regioselectivity of such reactions, allowing for the synthesis of a library of novel substituted derivatives.

Oxidative and Reductive Chemistry: The response of the molecule to oxidizing and reducing agents is unknown. Such studies could reveal its stability and potential for use in redox-active systems.

Cycloaddition Reactions: Phthalazines can participate in cycloaddition reactions. researchgate.net Investigating the behavior of N1,N4-dimethyl-1,4-Phthalazinediamine in such reactions could provide access to complex polycyclic systems that are not easily accessible by other means.

Advanced Materials Science Utilizing N1,N4-dimethyl-1,4-Phthalazinediamine for Next-Generation Technologies

The structural features of N1,N4-dimethyl-1,4-Phthalazinediamine make it an intriguing candidate for applications in materials science. The planar, aromatic phthalazine core, combined with the electron-donating dimethylamino groups, suggests potential for use in organic electronics and functional materials.

Organic Electronics: The compound could be investigated as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Its electron-rich nature might make it suitable as a hole-transport material or as a component in charge-transfer complexes.

Conducting Polymers: Polymerization of N1,N4-dimethyl-1,4-Phthalazinediamine, either through oxidative coupling or by incorporating it into a polymer backbone with other monomers, could lead to novel conducting polymers. The properties of these polymers could be tuned by the choice of co-monomers and the polymerization method.

Fluorescent Sensors: The phthalazine core is known to be a part of some fluorescent molecules. The potential of N1,N4-dimethyl-1,4-Phthalazinediamine and its derivatives as fluorescent sensors for metal ions, anions, or small molecules could be a fruitful area of research. The binding of an analyte could modulate the fluorescence properties of the molecule, providing a detectable signal.

Interdisciplinary Research Incorporating N1,N4-dimethyl-1,4-Phthalazinediamine

The exploration of N1,N4-dimethyl-1,4-Phthalazinediamine's full potential will necessitate a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied sciences.

Medicinal Chemistry and Chemical Biology: The phthalazine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antihistaminic properties. researchgate.netnih.govosf.io A key future direction would be the synthesis and biological evaluation of N1,N4-dimethyl-1,4-Phthalazinediamine and its analogues. This would require close collaboration between synthetic organic chemists, medicinal chemists, and biologists to design, synthesize, and test these compounds for various therapeutic targets. For example, its potential as an enzyme inhibitor or a receptor ligand could be investigated through in vitro and in vivo studies.

Computational Chemistry and Materials Science: The design of new materials based on N1,N4-dimethyl-1,4-Phthalazinediamine would benefit greatly from a synergistic relationship between experimental and computational chemistry. Quantum chemical calculations could be employed to predict the electronic, optical, and charge-transport properties of the molecule and its polymers, guiding the synthetic efforts of materials scientists towards the most promising candidates for specific applications in next-generation technologies.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.5–3.5 ppm for N–CH₃) and aromatic protons (δ ~6.5–8.5 ppm) .

- FT-IR : Confirm N–H stretches (absent if fully methylated) and C=N stretches (~1600–1650 cm⁻¹) .

- UV-Vis : Detect π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF for molecular ion validation .

How can computational methods predict the electronic properties and reactivity of N1,N4-dimethylphthalazinediamine?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Dynamics : Simulate solvation effects (e.g., in ethanol/water) using GROMACS or AMBER .

- Docking Studies : Assess ligand-protein interactions (e.g., with kinases or DNA) via AutoDock Vina .

What safety protocols are essential for handling N1,N4-dimethylphthalazinediamine derivatives?

Basic Research Question

- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C, protected from light .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Waste Disposal : Neutralize with dilute acetic acid before incineration .

How do N1,N4-dimethyl substituents influence coordination chemistry in metal complexes?

Advanced Research Question

- Ligand Design : The methyl groups reduce N–H acidity, favoring neutral ligand behavior. Chelation occurs via the phthalazinediamine core .

- Metal Binding : Test with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water. Characterize complexes via SCXRD and magnetic susceptibility .

- Application : Study catalytic activity in oxidation reactions or photoluminescence properties .

What strategies resolve contradictions in spectroscopic vs. crystallographic data for methylated diamines?

Advanced Research Question

- Validation : Cross-check NMR/IR data with SCXRD bond lengths/angles .

- Dynamic Effects : Consider tautomerization or conformational flexibility via variable-temperature NMR .

- Synchrotron Studies : Use high-resolution powder XRD to detect polymorphs .

How can HPLC methods be optimized for purity analysis of N1,N4-dimethylphthalazinediamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.